molecular formula C14H13BrO2 B11926071 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene

1-Bromo-4-methoxy-2-(phenoxymethyl)benzene

Cat. No.: B11926071
M. Wt: 293.15 g/mol
InChI Key: SCHSSILPQNELFM-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-2-(phenoxymethyl)benzene (CAS 866097-01-0) is a high-purity organic compound with the molecular formula C 14 H 13 BrO 2 and a molecular weight of 293.16 . This aromatic ether is characterized by a benzene ring substituted with bromine, a methoxy group, and a phenoxymethyl group, making it a versatile and valuable building block in advanced organic synthesis. Researchers value this compound for its potential as a key intermediate in the development of more complex molecular architectures. The bromine atom serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds. Meanwhile, the ether linkages can contribute to the solubility and metabolic stability of target molecules. Compounds with analogous structural features are often employed in pharmaceutical research, for instance, as precursors in the synthesis of active pharmaceutical ingredients (APIs) like antihypertensive drugs . For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13BrO2

Molecular Weight

293.15 g/mol

IUPAC Name

1-bromo-4-methoxy-2-(phenoxymethyl)benzene

InChI

InChI=1S/C14H13BrO2/c1-16-13-7-8-14(15)11(9-13)10-17-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

SCHSSILPQNELFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)COC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 4 Methoxy 2 Phenoxymethyl Benzene

Alternative Synthetic Approaches and Modifications

While the Williamson ether synthesis is a robust method, several alternative strategies can be employed for the synthesis of aryl ethers, which may offer advantages in terms of mildness, scope, or avoidance of certain reagents.

Aryne Chemistry in Aryl Ether Synthesis

The use of aryne intermediates provides a transition-metal-free pathway for the formation of C-O bonds. rsc.orgnih.gov Arynes are highly reactive species generated in situ, typically from silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF). rsc.orgresearchgate.net

For the synthesis of the target compound, a potential aryne-based approach would involve the reaction of a suitably substituted benzyne (B1209423) with a phenoxide. The aryne intermediate, 4-methoxybenzyne, could be generated from a precursor like 2-bromo-5-methoxy-1-(trimethylsilyl)benzene triflate. This aryne would then be trapped by a phenoxide.

A significant challenge in aryne chemistry is controlling regioselectivity when using substituted arynes. organicchemistrytutor.comstackexchange.com The nucleophile can attack either of the two carbons of the formal triple bond. The regiochemical outcome is influenced by the electronic and steric effects of the substituents on the aryne ring. stackexchange.comyoutube.comyoutube.com For a 4-methoxybenzyne, the methoxy (B1213986) group's inductive and resonance effects would direct the incoming nucleophile, potentially leading to a mixture of products.

Strategies for Constructing the Phenoxymethyl (B101242) Moiety

The phenoxymethyl group is a specific type of aryl ether linkage. Beyond the Williamson synthesis, other methods can be considered for its construction.

Ullmann Condensation: This classical method involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542) in the presence of a base. numberanalytics.com While traditionally requiring harsh conditions, modern modifications have enabled this reaction to proceed under milder conditions.

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction can also be adapted for C-O bond formation to create diaryl ethers. numberanalytics.com It typically involves the coupling of an aryl halide or triflate with an alcohol or phenol, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands.

Addition of Phenols to Olefins: Under Brønsted acid catalysis, phenols can add to olefins to form ethers. rsc.org This method, however, is not directly applicable to the synthesis of the target compound without significant modification of the starting materials.

Decarboxylative Etherification: Recent methods have explored the palladium-catalyzed decarboxylative etherification of aryl benzyl (B1604629) carbonates or the reaction of benzyl methyl carbonates with phenols to yield aryl benzyl ethers. organic-chemistry.org

The choice of strategy depends on the availability of starting materials, functional group tolerance, and desired reaction conditions. The table below summarizes some of these approaches.

MethodTypical ReactantsKey FeaturesPotential Challenges
Williamson Ether SynthesisPhenoxide + Alkyl HalideBroad scope, simple, widely used. wikipedia.orgRequires strong base; potential for elimination side reactions. byjus.com
Ullmann CondensationAryl Halide + PhenolCopper-catalyzed; good for diaryl ethers. numberanalytics.comOften requires high temperatures; catalyst can be difficult to remove.
Buchwald-Hartwig C-O CouplingAryl Halide/Triflate + PhenolPalladium-catalyzed; mild conditions, high functional group tolerance.Requires expensive catalyst and ligands; sensitive to air and moisture.
Aryne-Mediated SynthesisAryne Precursor + PhenolTransition-metal-free; mild conditions. rsc.orgRegioselectivity issues with substituted arynes. organicchemistrytutor.com

Protecting Group Chemistry in Selective Etherification

In the synthesis of complex molecules with multiple reactive sites, protecting groups are essential to ensure chemoselectivity. wikipedia.org A protecting group temporarily masks a functional group to prevent it from reacting, and it can be removed later in the synthetic sequence. oup.com

For the synthesis of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene, if the starting materials contained other reactive functionalities (e.g., other hydroxyl or amino groups), protecting groups would be crucial. Phenols themselves are often protected to control their reactivity or to prevent unwanted electrophilic substitution on the activated aromatic ring. oup.com

Common Protecting Groups for Phenols:

Protecting GroupIntroduction ReagentsRemoval ConditionsStability
Methyl EtherMeI, K₂CO₃ or Me₂SO₄Strong acid (e.g., BBr₃, HI) uchicago.eduVery stable to most conditions. utsouthwestern.edu
Benzyl Ether (Bn)Benzyl bromide (BnBr), baseHydrogenolysis (H₂, Pd/C) uchicago.eduStable to acid and base. utsouthwestern.edu
tert-Butyldimethylsilyl (TBDMS) EtherTBDMS-Cl, imidazoleFluoride source (e.g., TBAF) or acidStable to base, labile to acid.
Acetyl EsterAcetic anhydride, pyridineBase (e.g., K₂CO₃, MeOH) or mild acidLabile to both acid and base.

The concept of orthogonal protection is particularly powerful in multi-step synthesis. It involves using multiple protecting groups in the same molecule that can be removed under different, specific conditions without affecting the others. wikipedia.orgfiveable.me For instance, a molecule could contain a silyl (B83357) ether (removed by fluoride), a benzyl ether (removed by hydrogenolysis), and an ester (removed by base), allowing for selective deprotection and reaction at each site. numberanalytics.com

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from a laboratory scale to an industrial process requires careful optimization of reaction parameters to ensure safety, efficiency, reproducibility, and economic viability. mt.com

For the Williamson ether synthesis of this compound, key considerations for scale-up include:

Solvent Selection: While polar aprotic solvents like DMF or DMSO are effective in the lab, their high boiling points and potential toxicity can be problematic on a large scale. Greener, more easily removable solvents would be preferred.

Base Selection: The choice of base can impact cost and safety. While sodium hydride is effective, its flammability poses a risk. Inorganic bases like potassium or cesium carbonate are often safer and more economical for industrial processes. jk-sci.com

Phase-Transfer Catalysis (PTC): This technique can significantly improve reaction rates and yields in two-phase systems (e.g., aqueous/organic). numberanalytics.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the aqueous-soluble phenoxide into the organic phase to react with the alkyl halide. utahtech.eduacs.org This can eliminate the need for anhydrous solvents and allow for milder reaction conditions. acs.org

Temperature Control: Etherification reactions can be exothermic. A robust cooling system is essential to manage the heat generated during a large-scale reaction to prevent runaway reactions and side product formation. mt.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. sacredheart.edusacredheart.edu Optimizing parameters like temperature, time, and wattage is crucial for efficiency. sacredheart.edu

Purification: On a large scale, chromatographic purification is often impractical. The process should be optimized to minimize impurities, allowing for purification by crystallization or distillation if possible.

ParameterLaboratory Scale ApproachScale-Up Consideration
SolventDMF, DMSO, AcetonitrileToluene, 2-MeTHF (safer, greener alternatives); consider solvent-free conditions.
BaseNaH, KHK₂CO₃, Cs₂CO₃, NaOH (cost, safety).
Reaction TimeHours to daysMinimize through optimization, microwave heating, or catalysis. sacredheart.edu
Work-upLiquid-liquid extraction, column chromatographyCrystallization, distillation, minimizing solvent waste.
TechnologyRound-bottom flask, heating mantleJacketed reactor for precise temperature control, phase-transfer catalysis, flow chemistry.

By carefully considering these mechanistic, strategic, and process-oriented factors, a robust and efficient synthesis for this compound can be developed.

Chemical Reactivity and Transformation Studies of 1 Bromo 4 Methoxy 2 Phenoxymethyl Benzene

Reactivity of the Aryl Bromide Moiety

The aryl bromide group in 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is the most reactive site for many important organic transformations. Its reactivity is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The methoxy (B1213986) group at the para position is a strong electron-donating group, which can influence the reactivity of the aryl bromide. The ortho-phenoxymethyl group exerts both steric and electronic effects that modulate the accessibility and reactivity of the C-Br bond.

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. youtube.comlibretexts.org In the case of this compound, both the methoxy and phenoxymethyl (B101242) groups are electron-donating, which deactivates the ring toward traditional SNAr reactions. Consequently, substituting the bromine atom with nucleophiles under standard SNAr conditions is generally difficult.

However, nucleophilic substitution can be achieved under forcing conditions, such as high temperatures and pressures, or by employing a different mechanism, such as the elimination-addition (benzyne) pathway. libretexts.org The latter would require a very strong base, like sodium amide, to deprotonate a carbon adjacent to the bromine, leading to the formation of a highly reactive benzyne (B1209423) intermediate. youtube.com The subsequent addition of a nucleophile could potentially yield a mixture of products.

Table 1: Representative Nucleophilic Aromatic Substitution Conditions for Related Aryl Bromides

Aryl Bromide Nucleophile Conditions Product(s) Yield
1-Bromo-2,4-dinitrobenzene Sodium Methoxide Heat 1-Methoxy-2,4-dinitrobenzene High
Chlorobenzene NaOH 350 °C, high pressure Phenol (B47542), Diphenyl ether Moderate

The aryl bromide moiety of this compound is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of biaryl systems and other complex architectures.

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a powerful tool for C-C bond formation. researchgate.net The reaction of this compound with various arylboronic acids would be expected to proceed efficiently in the presence of a palladium catalyst and a base. The electron-donating methoxy group and the ortho-phenoxymethyl group can influence the rate of oxidative addition, the first step in the catalytic cycle. While the electron-rich nature of the ring might slow this step compared to electron-poor aryl bromides, a variety of effective catalyst systems are available to promote the reaction. researchgate.netrsc.org

Table 2: Exemplary Conditions for Suzuki Coupling of a Structurally Similar Aryl Bromide

Aryl Bromide Boronic Acid Catalyst (mol%) Base Solvent Temperature (°C) Yield (%)
1-Bromo-4-methoxybenzene Phenylboronic acid Pd(OAc)₂ (0.002g) Na₂CO₃ (0.650g) Aqueous Not specified ~63% (based on recovered product) chegg.com
1-Bromo-4-methoxybenzene Phenylboronic acid Pd-PEPPSI-CMP (0.5) K₂CO₃ MeOH 80 98 rsc.org

This table provides conditions from studies on analogous compounds to predict the reactivity of this compound.

The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by palladium. nih.gov This reaction is known for its tolerance of a wide range of functional groups. This compound can be coupled with various organostannanes (e.g., arylstannanes, vinylstannanes) to form new C-C bonds. The development of advanced phosphine (B1218219) ligands has enabled Stille couplings to be performed under milder conditions, even with electron-rich aryl bromides. nih.gov The steric bulk of the ortho-phenoxymethyl group might necessitate the use of specific ligands to facilitate the transmetalation step.

Table 3: General Conditions for Palladium-Catalyzed Stille Coupling

Aryl Halide Organostannane Catalyst Ligand Solvent Temperature
Aryl Iodide/Bromide Aryl/Vinylstannane Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ PPh₃ Toluene or THF 50-100 °C

This table outlines general conditions for the Stille reaction. Specific data for this compound is not available, but successful couplings of complex substrates have been reported. nih.gov

The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This compound is a viable substrate for this transformation. The reaction would yield products containing a 4-methoxy-2-(phenoxymethyl)phenylacetylene core, a valuable building block in materials science and medicinal chemistry. Steric hindrance from the ortho-substituent can sometimes be a challenge, but optimization of catalysts and reaction conditions often overcomes this limitation. researchgate.net

Table 4: Representative Conditions for Sonogashira Coupling

Aryl Halide Alkyne Catalyst Co-catalyst Base Solvent
4-Bromo-6H-1,2-oxazine Various terminal alkynes PdCl₂(PPh₃)₂ CuI Et₃N Toluene researchgate.net

This table shows typical conditions for Sonogashira couplings of related bromoarenes. researchgate.netresearchgate.net

Palladium-catalyzed direct arylation is an increasingly important method that forms C-C bonds by coupling an aryl halide with a C-H bond of another aromatic compound, avoiding the need for pre-functionalized organometallic reagents. rsc.orgresearchgate.net this compound can serve as the aryl halide partner in such reactions. It could be coupled with various arenes and heteroarenes. The regioselectivity of the C-H activation on the coupling partner is a key consideration. The development of specialized ligands and catalyst systems has greatly expanded the scope and efficiency of these reactions, even for intramolecular cyclizations. lookchem.comnih.gov

Table 5: General Conditions for Palladium-Catalyzed Direct Arylation

Aryl Halide Arene Partner Catalyst Ligand / Additive Base Solvent
Aryl Bromide (general) Simple Arenes Pd(OAc)₂ P(o-tol)₃ Cs₂CO₃ DMA

This table summarizes general conditions for direct arylation reactions, which are applicable to a wide range of aryl bromides. researchgate.netlookchem.com

Halogen-Metal Exchange Reactions

The presence of a bromine atom on the aromatic ring of this compound makes it a prime candidate for halogen-metal exchange reactions. This type of transformation is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Typically, organolithium reagents or Grignard reagents are employed to achieve this exchange.

In the case of this compound, treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures would be expected to lead to the corresponding aryllithium species. The reaction is generally fast and efficient. The resulting lithium derivative is a potent nucleophile and can react with a wide array of electrophiles.

Similarly, the formation of a Grignard reagent is another viable pathway. This involves the reaction of the bromo-compound with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The resulting organomagnesium halide can then be used in subsequent reactions.

Table 1: Potential Products from Halogen-Metal Exchange of this compound followed by Electrophilic Quench

ElectrophileReagentExpected Product
Carbon dioxide (CO₂)1. n-BuLi, THF, -78 °C2. CO₂4-Methoxy-2-(phenoxymethyl)benzoic acid
Dimethylformamide (DMF)1. n-BuLi, THF, -78 °C2. DMF4-Methoxy-2-(phenoxymethyl)benzaldehyde
Acetone1. Mg, THF2. Acetone2-(4-Methoxy-2-(phenoxymethyl)phenyl)propan-2-ol
Benzaldehyde1. Mg, THF2. Benzaldehyde(4-Methoxy-2-(phenoxymethyl)phenyl)(phenyl)methanol

It is important to note that the reaction conditions, such as temperature and solvent, must be carefully controlled to avoid potential side reactions, including the cleavage of the ether linkages.

Reactivity of the Phenoxymethyl Ether Linkage

The phenoxymethyl ether linkage in this compound presents two main sites of reactivity: the ether bond itself and the benzylic position of the phenoxymethyl group.

The cleavage of the ether linkage in alkyl aryl ethers typically requires harsh conditions. Strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), are often used to break the C-O bond. In the context of this compound, treatment with a strong acid would likely lead to the formation of a phenol and a benzyl (B1604629) halide. The specific outcome would depend on which ether bond is more susceptible to cleavage.

Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for the cleavage of ethers and could potentially be used to selectively cleave one of the ether linkages.

The benzylic carbon of the phenoxymethyl group is activated towards certain transformations due to its proximity to the aromatic ring. While the ether linkage itself is generally stable, the benzylic C-H bonds can be subject to oxidation under specific conditions. Strong oxidizing agents could potentially lead to the formation of a benzoic acid derivative, although this might also be accompanied by cleavage of the ether.

Reactivity of the Methoxy Group

The methoxy group on the aromatic ring is a key modulator of the ring's electronic properties and can also be a site for chemical transformation.

The cleavage of the methyl group from the methoxy ether to yield a phenol is a common transformation known as demethylation. This is often achieved using strong nucleophiles or Lewis acids. Reagents like boron tribromide (BBr₃) are highly effective for the demethylation of aryl methyl ethers. In the case of this compound, selective demethylation would yield the corresponding phenol.

Table 2: Potential Demethylation Products of this compound

ReagentProduct
Boron tribromide (BBr₃)4-Bromo-2-(phenoxymethyl)phenol
Hydrobromic acid (HBr)4-Bromo-2-(phenoxymethyl)phenol

The methoxy group is a strong electron-donating group due to resonance. It increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. In this compound, the methoxy group is para to the bromine atom and ortho to the phenoxymethyl substituent.

This electronic enrichment has several consequences:

Electrophilic Aromatic Substitution: The increased electron density makes the aromatic ring more susceptible to electrophilic attack. However, the positions of substitution will be directed by the existing substituents.

Nucleophilic Aromatic Substitution: Conversely, the electron-donating nature of the methoxy group deactivates the ring towards nucleophilic aromatic substitution.

Acidity of Phenolic Derivatives: If the methoxy group is converted to a hydroxyl group, its electron-donating nature would decrease the acidity of the resulting phenol compared to an unsubstituted phenol.

Derivatization and Analog Synthesis Based on 1 Bromo 4 Methoxy 2 Phenoxymethyl Benzene

Modifications of the Benzene (B151609) Core

The benzene ring of the title compound is substituted with a bromine atom, a methoxy (B1213986) group, and a phenoxymethyl (B101242) group. The interplay of the electronic effects of these substituents dictates the reactivity and regioselectivity of further substitutions on the aromatic core.

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing new functional groups onto a benzene ring. libretexts.org The outcome of such reactions on 1-bromo-4-methoxy-2-(phenoxymethyl)benzene is governed by the directing effects of the existing substituents. The methoxy group (-OCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions. The phenoxymethyl group (-CH₂OPh) is also generally considered to be ortho, para-directing, while the bromine atom is a deactivating but ortho, para-directing substituent.

Given the positions of the current substituents, the available positions for electrophilic attack are C3 and C5. The methoxy group at C4 strongly activates the ortho positions (C3 and C5). The phenoxymethyl group at C2 also directs to its ortho (C3) and para (C6, which is blocked) positions. The bromine at C1 directs to its ortho (C2 and C6, both blocked) and para (C4, blocked) positions. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions, influenced primarily by the powerful activating effect of the methoxy group.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Using nitric acid in the presence of sulfuric acid would likely introduce a nitro group (-NO₂) at the C3 or C5 position. nih.gov

Halogenation: Further bromination or chlorination, typically with a Lewis acid catalyst, would introduce another halogen atom, again predicted to be at the C3 or C5 position. libretexts.org

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively. However, the presence of the activating methoxy group can sometimes lead to polysubstitution or catalyst deactivation, requiring careful control of reaction conditions. youtube.com

Electrophilic Aromatic Substitution Reaction Typical Reagents Predicted Position of Substitution
NitrationHNO₃, H₂SO₄C3 and/or C5
BrominationBr₂, FeBr₃C3 and/or C5
ChlorinationCl₂, AlCl₃C3 and/or C5
Friedel-Crafts AcylationRCOCl, AlCl₃C3 and/or C5

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Building upon the initial framework of this compound, the synthesis of more complex poly-substituted arenas can be envisioned. This can be achieved through a sequence of the electrophilic substitution reactions mentioned above, or through nucleophilic aromatic substitution, although the latter is less common for this type of substrate unless further activated.

For instance, nitration of the parent compound could yield 1-bromo-4-methoxy-3-nitro-2-(phenoxymethyl)benzene. Subsequent reduction of the nitro group to an amine would provide a handle for a wide array of further functionalizations, such as diazotization followed by Sandmeyer reactions to introduce a variety of substituents.

The synthesis of various brominated and methoxylated benzene derivatives has been reported in the literature, providing a basis for predicting the feasibility of such transformations on the target molecule. nih.govnih.govbldpharm.comsigmaaldrich.com

Functionalization at the Phenoxymethyl Moiety

The phenoxymethyl group offers several sites for chemical modification, allowing for the introduction of diverse structural motifs and the exploration of a broader chemical space.

The terminal phenoxy ring of the phenoxymethyl group is itself susceptible to electrophilic aromatic substitution. The ether linkage (-O-) is an activating, ortho, para-directing group. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed to introduce substituents at the ortho and para positions of this terminal ring. For example, nitration could lead to the formation of 1-bromo-4-methoxy-2-((4-nitrophenoxy)methyl)benzene. biosynth.com

Reaction on Phenoxy Ring Typical Reagents Predicted Product
NitrationHNO₃, H₂SO₄1-bromo-4-methoxy-2-((4-nitrophenoxy)methyl)benzene
BrominationBr₂, FeBr₃1-bromo-4-methoxy-2-((4-bromophenoxy)methyl)benzene

This table illustrates potential functionalization of the terminal phenoxy ring.

The methylene (B1212753) bridge (-CH₂-) connecting the two aromatic rings via an ether linkage is generally stable. However, cleavage of the ether bond is possible under harsh conditions, such as with strong acids like HBr or HI. More synthetically useful modifications might involve reactions at the benzylic position, although the presence of the ether oxygen might complicate typical radical or oxidative reactions. A more plausible approach would be the complete synthesis of analogs with modified bridges, for example, by replacing the methylene group with a carbonyl (ketone) or a sulfonyl group during the initial synthesis of the scaffold.

The synthesis of derivatives bearing complex substructures like carbohydrates or heterocyclic systems represents a significant expansion of the molecular diversity.

Glucopyranosyl Derivatives: Glycosylation can be achieved through several methods. For instance, if a hydroxyl group is present on either of the aromatic rings (which could be introduced, for example, by demethylation of the methoxy group), it can be coupled with an activated sugar derivative, such as a glycosyl bromide or trichloroacetimidate, under appropriate catalytic conditions to form a glycosidic bond. google.com

Triazole Systems: The introduction of a triazole ring is commonly achieved via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". To achieve this, one of the functionalities on the parent molecule would need to be converted into either an azide (B81097) or a terminal alkyne. For example, the bromine atom on the core benzene ring could potentially be converted to an azide through nucleophilic substitution, or an alkyne could be introduced via Sonogashira coupling. This functionalized scaffold could then be reacted with a corresponding alkyne or azide to form the desired 1,2,3-triazole derivative. The synthesis of various glucopyranosyl triazoles has been reported, demonstrating the feasibility of combining these two complex moieties. researchgate.net

Transformations Involving the Bromine Atom as a Handle

The bromine atom in this compound is the key site for a multitude of chemical transformations. Its conversion into other functional groups opens up extensive possibilities for molecular elaboration. The most prominent of these transformations include the formation of boron-containing compounds and other organometallic reagents, which are precursors for numerous subsequent reactions.

Arylboronic acids and their esters are exceptionally valuable intermediates in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. The conversion of this compound into its corresponding boronic acid or, more commonly, its pinacol (B44631) boronate ester, is typically achieved through the Miyaura borylation reaction. nih.govorganic-chemistry.orgwikipedia.org

This reaction involves the palladium-catalyzed cross-coupling of the aryl bromide with a diboron (B99234) reagent, most frequently bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govwikipedia.org The reaction is carried out in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of base is critical to prevent the competing Suzuki-Miyaura side reaction between the newly formed boronic ester and the starting aryl bromide. organic-chemistry.org Weak bases such as potassium acetate (B1210297) (KOAc) are commonly employed to facilitate the desired borylation. nih.gov The resulting (4-methoxy-2-(phenoxymethyl)phenyl)boronic acid pinacol ester is a stable compound that can be purified by chromatography and used in subsequent coupling reactions. organic-chemistry.org

Reaction Scheme for Miyaura Borylation: Miyaura Borylation of this compound

This image is a representative scheme and does not depict an actual chemical reaction.

Typical Conditions for Miyaura Borylation of Aryl Bromides

Component Example Reagent/Condition Purpose Reference(s)
Aryl Halide This compound Starting Material -
Boron Reagent Bis(pinacolato)diboron (B₂pin₂) Boron Source nih.govbeilstein-journals.org
Catalyst PdCl₂(dppf) or Pd(dba)₂ Palladium(0) Source nih.govresearchgate.net
Ligand dppf, PCy₃, or XPhos Stabilizes Pd(0) nih.govresearchgate.net
Base Potassium Acetate (KOAc) Activates Boron Reagent nih.govbeilstein-journals.org
Solvent Dioxane or DMSO Reaction Medium nih.gov

| Temperature | 80-100 °C | To Drive Reaction | nih.govbeilstein-journals.org |

The bromine atom can be readily converted into highly reactive organometallic species, such as Grignard or organolithium reagents. These intermediates are powerful nucleophiles and strong bases, enabling the formation of new carbon-carbon bonds by reaction with various electrophiles.

Grignard Reagent Formation: The reaction of this compound with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (4-methoxy-2-(phenoxymethyl)phenyl)magnesium bromide. wikipedia.orglibretexts.org The initiation of this reaction sometimes requires activation of the magnesium surface using agents like iodine or 1,2-dibromoethane. wikipedia.org Due to their high reactivity, Grignard reagents are sensitive to moisture and protic functional groups and must be prepared and handled under strictly anhydrous conditions. libretexts.orgmasterorganicchemistry.com A common side reaction is the formation of a biphenyl (B1667301) dimer through coupling. libretexts.org

Organolithium Reagent Formation: Alternatively, a lithium-halogen exchange reaction can be performed, typically at low temperatures (e.g., -78 °C), using an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817). This reaction is generally very fast and efficient for aryl bromides. The resulting (4-methoxy-2-(phenoxymethyl)phenyl)lithium is also a highly reactive nucleophile. The presence of ether groups in the substrate is generally well-tolerated under these conditions.

General Scheme for Organometallic Reagent Formation: Formation of Organometallic Reagents

This image is a representative scheme and does not depict an actual chemical reaction.

Synthesis of Thioureide Derivatives

The synthesis of thioureide (thiourea) derivatives from this compound is a multi-step process that expands the molecular diversity achievable from this starting material. Thioureas are important scaffolds in medicinal chemistry. A common and effective strategy involves the initial conversion of the aryl bromide to an aniline (B41778), which is then reacted with an isothiocyanate.

Step 1: Synthesis of 4-methoxy-2-(phenoxymethyl)aniline The transformation of the aryl bromide to the corresponding primary amine can be accomplished using modern palladium-catalyzed cross-coupling methods, such as the Buchwald-Hartwig amination. beilstein-journals.org This reaction couples the aryl bromide with an ammonia (B1221849) surrogate, like benzophenone (B1666685) imine, followed by acidic hydrolysis to release the free amine. The reaction is catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand (e.g., X-Phos) and requires a strong base like sodium tert-butoxide. beilstein-journals.org This method is known for its excellent functional group tolerance, making it suitable for substrates with ether linkages.

Step 2: Formation of the Thiourea (B124793) Derivative The resulting 4-methoxy-2-(phenoxymethyl)aniline can then be converted into a thiourea derivative through a straightforward reaction with an appropriate alkyl or aryl isothiocyanate. clockss.org This nucleophilic addition reaction typically proceeds under mild conditions, often at room temperature in a suitable solvent, to afford the target N,N'-disubstituted thiourea in high yield.

Proposed Synthesis of Thioureide Derivatives: Synthesis of Thioureide Derivatives

This image is a representative scheme and does not depict an actual chemical reaction.

Representative Conditions for Thiourea Synthesis from an Aryl Bromide

Step Reaction Type Reagents & Conditions Purpose Reference(s)
1 Buchwald-Hartwig Amination Reagents: Benzophenone imine, Pd(OAc)₂, X-Phos, NaOtBu Solvent: Toluene Temp: ~100 °C, then H₃O⁺ workup Conversion of bromide to aniline beilstein-journals.org

| 2 | Thiourea Formation | Reagents: R-N=C=S (Isothiocyanate) Solvent: Pyridine or THF Temp: Room Temperature | Addition to aniline to form thiourea | clockss.org |

Role As a Synthetic Intermediate and Building Block

Precursor in Multi-Step Organic Syntheses

1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is primarily employed as a precursor in multi-step synthetic sequences. Its key structural feature is the ortho-positioning of the bromo and phenoxymethyl (B101242) substituents, which is ideal for intramolecular cyclization reactions. The typical synthetic pathway involving this intermediate begins with its preparation from precursors like (2-bromo-5-methoxyphenyl)methanol (B123694) sigmaaldrich.combldpharm.com, which is then etherified with a phenol (B47542) to install the phenoxymethyl group.

Once formed, this intermediate is poised for subsequent transformations. The most significant of these is the intramolecular coupling to form tricyclic ether systems, as detailed in the following sections. This targeted use means it is generally not a final product but a crucial stepping stone towards a more complex target molecule.

Chiral Building Block in Asymmetric Synthesis (if applicable to derivatives)

The use of this compound or its direct derivatives as chiral building blocks in asymmetric synthesis is not widely documented in scientific literature. Asymmetric applications would typically require the introduction of a chiral center, for instance, by using an enantiomerically pure substituted phenol in its synthesis. However, current research primarily focuses on its utility in constructing achiral polycyclic scaffolds.

Construction of Complex Heterocyclic Systems

A primary application of this compound is as a key intermediate in the synthesis of dibenzo[b,f]oxepines. nih.govnih.gov This class of compounds consists of a seven-membered oxepine ring fused to two benzene (B151609) rings and is a core structure in some medicinally relevant molecules. nih.gov

The synthesis leverages an intramolecular C-O bond formation, typically achieved through a palladium-catalyzed Buchwald-Hartwig amination or an Ullmann condensation reaction. In this process, the aryl bromide of the this compound scaffold couples with the oxygen atom of the phenoxy group, leading to the closure of the seven-membered ring. The reaction effectively "stitches" the two aromatic portions of the molecule together.

The reaction can be generalized as shown in the table below, highlighting the transformation from the open-chain precursor to the cyclized heterocyclic product.

Reaction Type Precursor Key Reagents Product Typical Yield
Intramolecular Ullmann CondensationThis compoundCopper(I) catalyst, Base (e.g., K₂CO₃), High-boiling solvent (e.g., DMF)Methoxy-dibenzo[b,f]oxepineModerate to Good
Intramolecular Buchwald-Hartwig CouplingThis compoundPalladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., Cs₂CO₃)Methoxy-dibenzo[b,f]oxepineGood to High

This strategy provides a direct and efficient route to substituted dibenzo[b,f]oxepine skeletons, which are otherwise challenging to assemble. nih.govmdpi.com

Scaffold for Combinatorial Chemistry Approaches

While theoretically plausible, the use of this compound as a central scaffold for combinatorial chemistry is not a prominent application found in the literature. A combinatorial approach would involve systematically varying the substituents on the phenoxymethyl ring or replacing the bromine atom with a library of different functional groups via cross-coupling reactions. However, its application has remained more focused on the specific synthesis of dibenzo[b,f]oxepine-type structures rather than the generation of large compound libraries.

Despite a comprehensive search for theoretical and computational studies on This compound , no specific scholarly articles or publicly available research data were found for this particular chemical compound.

As a result, the detailed analysis requested in the article outline, including quantum chemical calculations, electronic structure analysis, and vibrational spectroscopy predictions, cannot be provided at this time. The scientific literature that is currently accessible does not appear to contain specific studies on the geometry optimization, molecular electrostatic potential, frontier molecular orbitals, or natural bond orbital analysis of this compound.

Further research or new publications would be required to generate the in-depth theoretical and computational article as specified.

Theoretical and Computational Studies of 1 Bromo 4 Methoxy 2 Phenoxymethyl Benzene

Intermolecular Interaction Studies

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, including its crystal packing and polymorphism. For 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene, computational methods are employed to delineate the nature and strength of the forces between adjacent molecules.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts and the types of interactions involved.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypePercentage Contribution (%)
H···HData not available
C···H/H···CData not available
O···H/H···OData not available
Br···H/H···BrData not available
OtherData not available

Note: Specific percentage contributions require dedicated crystallographic and computational studies which are not publicly available for this specific compound. The table illustrates the typical data derived from such an analysis.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry offers a virtual laboratory to explore the potential reaction pathways of this compound. By calculating the energies of reactants, transition states, and products, researchers can predict the most likely mechanisms for its synthesis and degradation.

Density Functional Theory (DFT) is a common method used for these calculations. It provides a good balance between accuracy and computational cost for determining the electronic structure and energies of the molecules involved in a reaction. These studies can reveal the step-by-step process of bond breaking and formation, identify key intermediates, and calculate the activation energies that determine the reaction rates. This information is invaluable for optimizing reaction conditions and designing new synthetic routes.

Conformation Analysis

The three-dimensional shape or conformation of a molecule plays a critical role in its chemical and biological activity. This compound has several rotatable bonds, leading to a variety of possible conformations.

Conformational analysis through computational methods involves systematically rotating these bonds and calculating the potential energy of each resulting geometry. This process identifies the most stable, low-energy conformations that the molecule is likely to adopt. The results of such an analysis are often presented as a potential energy surface, which maps the energy of the molecule as a function of its dihedral angles. Understanding the preferred conformation is essential for predicting how the molecule will interact with other molecules, such as enzymes or receptors in a biological system.

Applications in Advanced Organic Synthesis

Utilization in the Synthesis of Pharmaceutical Scaffolds

The strategic placement of reactive and modifiable functional groups on the scaffold of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene makes it an attractive starting material for the synthesis of novel pharmaceutical agents. The presence of the bromine atom allows for various cross-coupling reactions, while the ether linkage and aromatic rings provide a core structure that can be found in many biologically active molecules.

Design and Synthesis of New Chemical Entities

While direct research on the use of this compound in the design of new chemical entities (NCEs) is not extensively documented in publicly available literature, its structural motifs are present in a range of pharmaceuticals. The phenoxymethyl (B101242) group, for instance, is a key component of Penicillin V (Phenoxymethylpenicillin), a widely used antibiotic. nih.govdrugbank.com This suggests that the title compound could serve as a precursor for novel antibiotic derivatives or other therapeutic agents where this particular moiety is beneficial for biological activity.

The synthesis of NCEs often relies on the modification of a core scaffold. The bromo- and methoxy-substituted benzene (B151609) ring of this compound provides multiple sites for synthetic elaboration, enabling the creation of a library of diverse compounds for biological screening.

Development of Lead Compounds

A closely related analogue, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, serves as a key intermediate in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. This highlights the potential of similar brominated phenyl ether structures in the development of lead compounds for significant therapeutic targets. The synthesis of this intermediate involves the reaction of 5-bromo-2-chlorobenzoic acid with phenetole, followed by reduction.

The structural similarity between this compound and the Dapagliflozin intermediate suggests that it could be explored for the development of new antidiabetic agents or other drugs targeting similar biological pathways. The ability to perform further chemical transformations on the aromatic rings and the ether linkage allows for the fine-tuning of physicochemical properties and biological activity, a crucial aspect of lead optimization.

Applications in Agrochemical Synthesis

Derivatives of phenoxymethyl bromide have been investigated for their potential use in agrochemicals. The general structure of this compound, with its combination of a halogenated aromatic ring and an ether linkage, is a common feature in many pesticides and herbicides. While specific studies on the title compound are scarce, related structures have shown promise in this area. For example, quinoline (B57606) derivatives containing a substituted phenoxymethyl group have been explored as insecticides.

The development of new agrochemicals is driven by the need for compounds with improved efficacy, selectivity, and environmental profiles. The diverse functionalization possibilities of this compound make it a candidate for the synthesis of new agrochemical entities with potentially novel modes of action.

Role in Materials Science

In the field of materials science, aromatic compounds with reactive functional groups are valuable precursors for the synthesis of advanced polymers and functional materials. While direct applications of this compound in materials science are not well-documented, its structural features suggest potential uses. For instance, benzoxazine (B1645224) resins, a class of high-performance polymers, are synthesized from phenols, formaldehyde, and primary amines. The phenoxymethyl moiety within the title compound could potentially be incorporated into novel benzoxazine monomers, leading to polymers with tailored thermal and mechanical properties. The bromine atom also offers a handle for post-polymerization modification or for creating flame-retardant materials.

Catalyst Ligand Precursor Development

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis. Organometallic complexes, often featuring tailored organic ligands, play a pivotal role in a vast array of chemical transformations. Although there is no specific literature on the use of this compound as a catalyst ligand precursor, its structure contains elements that are commonly found in ligand design.

The phenoxymethyl group and the substituted benzene ring could be modified to incorporate coordinating atoms such as phosphorus, nitrogen, or sulfur, which are known to bind to transition metals. The steric and electronic properties of the resulting ligands could be fine-tuned by varying the substituents on the aromatic rings, potentially leading to catalysts with enhanced activity and selectivity for specific reactions, such as cross-coupling or hydrogenation processes. For example, ligands derived from similar bidentate structures have been used in transition metal-catalyzed reactions. researchgate.net

Structure Activity Relationship Sar Studies for Derivatives of 1 Bromo 4 Methoxy 2 Phenoxymethyl Benzene

Methodologies for SAR Analysis

To decipher the complex relationship between structure and function, researchers employ a variety of computational and statistical methods. These tools allow for the analysis of large datasets and the development of predictive models.

Principal Component Analysis (PCA) is a powerful statistical method used to simplify complex datasets. nih.govrsc.org In SAR studies, a molecule can be described by numerous variables, or descriptors, such as physicochemical parameters. PCA reduces the dimensionality of this data by transforming the initial correlated variables into a smaller set of uncorrelated variables known as principal components (PCs). mdpi.com The first few PCs capture the majority of the variance in the original data. nih.gov

This method is highly effective for:

Visualizing Data: By plotting the principal components, researchers can visualize the relationships between different compounds, identifying clusters, patterns, and outliers. mdpi.com

Identifying Key Descriptors: PCA helps determine which molecular descriptors are most influential in differentiating compounds, providing insight into the structural features that govern activity. mdpi.comu-tokyo.ac.jp

Library Design: It is a useful tool in the design of chemical libraries for testing, ensuring a diverse and representative selection of compounds. nih.gov

For instance, PCA has been successfully applied to analyze substituent-induced chemical shifts in disubstituted benzene (B151609) derivatives, grouping them based on electronic properties like electron donation or withdrawal. researchgate.net

Artificial Neural Networks (ANN) are computational models inspired by the structure of the human brain. They are particularly adept at modeling complex and non-linear relationships that may exist between a compound's structure and its activity. In SAR, an ANN can be trained on a dataset of compounds with known activities. researchgate.net The network learns the intricate patterns connecting the input data (molecular descriptors) to the output (biological activity).

Once trained, the ANN can be used to:

Predict the activity of novel, untested compounds.

Classify compounds into different activity levels, such as "highly active" or "less active". researchgate.net

A study on biphenyl (B1667301) methanone (B1245722) derivatives used an ANN to classify compounds based on their activity against Mycobacterium tuberculosis, demonstrating the utility of this approach in identifying promising candidates. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to find a statistically significant mathematical relationship between a compound's chemical properties and its biological activity. u-tokyo.ac.jp The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a series of compounds are responsible for the variations in their biological activities.

A typical QSAR study involves:

Data Collection: Assembling a set of structurally related molecules with experimentally determined activity data.

Descriptor Calculation: Calculating various molecular descriptors for each molecule, which can be electronic (e.g., partial charge), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Model Development: Using statistical methods like multiple linear regression or partial least squares to build a mathematical equation that correlates the descriptors with activity.

Model Validation: Rigorously testing the model's predictive power to ensure its reliability.

QSAR models are invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery. u-tokyo.ac.jp

Examination of Substituent Effects on Chemical Reactivity and Interactions

The specific substituents on the benzene ring of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene—the bromo, methoxy (B1213986), and phenoxymethyl (B101242) groups—dictate its electronic and steric properties, which in turn govern its chemical reactivity. vedantu.com

The arrangement of substituents on the aromatic ring is critical. This compound has a 1,2,4-trisubstituted pattern. Any change in the position of these three groups results in a different positional isomer with distinct properties. The relative positions (ortho, meta, para) influence steric hindrance and the interplay of electronic effects, which can dramatically alter how a molecule interacts with a biological target like an enzyme or receptor. vedantu.com

For example, moving the bulky phenoxymethyl group from position 2 (ortho to the bromine) to position 3 would significantly change the spatial arrangement and could impact binding affinity.

Table 1: Potential Positional Isomers and Structural Differences

Isomer NameSubstitution PatternKey Structural Difference from Parent Compound
This compound1,2,4Parent compound. Phenoxymethyl is ortho to Bromo, para to Methoxy.
1-Bromo-3-methoxy-5-(phenoxymethyl)benzene1,3,5All substituents are meta to each other.
2-Bromo-1-methoxy-4-(phenoxymethyl)benzene1,2,4Bromo and Methoxy groups are ortho to each other.
4-Bromo-1-methoxy-2-(phenoxymethyl)benzene1,2,4Bromo and Phenoxymethyl groups are meta to each other.

The reactivity of the benzene ring, particularly towards electrophilic substitution, is heavily influenced by the electron-donating or electron-withdrawing nature of its substituents. numberanalytics.comlumenlearning.com These influences are transmitted through two primary mechanisms: the inductive effect and the resonance effect. libretexts.org

Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. More electronegative atoms pull electron density away from the ring (-I effect). libretexts.org

Resonance Effect (-R/+R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Substituents with lone pairs can donate electron density to the ring (+R effect). numberanalytics.com

The substituents on this compound have the following electronic effects:

Methoxy (-OCH₃) Group: The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen participate strongly in resonance, pushing electron density into the ring (+R effect). lumenlearning.com This resonance effect is dominant, making the methoxy group a strong activating group and an ortho, para-director. vedantu.com

The net effect on the benzene ring's reactivity is a combination of these influences. The powerful activating effect of the methoxy group often dominates, making the ring more nucleophilic and reactive than benzene itself. msu.edu

Table 2: Summary of Substituent Electronic Effects

SubstituentInductive EffectResonance EffectOverall Effect on Ring ReactivityDirecting Effect
Bromo (-Br)-I (Withdrawing)+R (Donating)DeactivatingOrtho, Para
Methoxy (-OCH₃)-I (Withdrawing)+R (Donating)ActivatingOrtho, Para
Phenoxymethyl (-OCH₂C₆H₅)-I (Withdrawing)+R (Donating)ActivatingOrtho, Para

No Publicly Available Research Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings on the structure-activity relationship (SAR), steric hindrance considerations, or the rational design of derivatives for the chemical compound this compound were identified.

The investigation sought to provide a detailed and scientifically accurate article based on the provided outline. However, the search for scholarly articles, patents, and research publications did not yield any documents containing the specific data required to address the following sections:

Rational Design of Derivatives for Targeted Chemical Properties

The performed searches included various combinations of the compound name and relevant keywords such as "structure-activity relationship," "SAR," "steric hindrance," "rational design," "synthesis," and "biological activity." The search was also broadened to include general studies on phenoxymethylbenzene derivatives in the field of medicinal chemistry.

While information on structurally related but distinct molecules is available, the strict adherence to the user's request to focus solely on "this compound" and to not introduce information outside the specified scope prevents the inclusion of any such data.

Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables, as no such information appears to be present in the public domain for this specific chemical compound.

Conclusion and Future Research Directions

Summary of Synthetic Utility and Reactivity Profile

1-Bromo-4-methoxy-2-(phenoxymethyl)benzene possesses a unique combination of functional groups that makes it a valuable building block in the synthesis of more complex molecules. The key features governing its reactivity are the aryl bromide, the methoxy (B1213986) group, and the phenoxymethyl (B101242) ether linkage.

The aryl bromide moiety is a cornerstone of its synthetic utility, serving as a handle for a multitude of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are particularly relevant. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of various substituents at the bromine-bearing position. For instance, the Suzuki-Miyaura coupling can be employed to introduce alkyl, alkenyl, or aryl groups, offering a pathway to a diverse range of derivatives. nih.govrsc.org The efficiency of these couplings can be influenced by the choice of catalyst, ligands, and reaction conditions. rsc.orgrsc.org

The methoxy and phenoxymethyl groups are electron-donating and can influence the reactivity of the benzene (B151609) ring, particularly in electrophilic aromatic substitution reactions. However, the dominant reactivity profile is dictated by the aryl bromide. The ether linkages, particularly the benzylic C-H bonds of the phenoxymethyl group, offer additional sites for functionalization, although this typically requires specific catalytic systems. nih.gov The simple aryl halides are generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. libretexts.org

The synthesis of the parent compound can be envisioned through a multi-step process, likely involving the introduction of the phenoxymethyl group onto a pre-functionalized benzene ring, followed by bromination. The precise regioselectivity of the bromination step would be crucial in obtaining the desired isomer.

Emerging Synthetic Methodologies and Their Potential Integration

The field of organic synthesis is continuously evolving, with new methodologies offering milder, more efficient, and selective routes to complex molecules. neuroquantology.comthieme.decas.org Several of these emerging trends could be advantageously applied to the synthesis and functionalization of this compound.

Photoredox Catalysis: This technique utilizes visible light to initiate chemical transformations, often under mild conditions. acs.orgnih.gov For a molecule like this compound, photoredox catalysis could enable novel C-C and C-N bond-forming reactions. nih.gov It could also be employed for the direct functionalization of C-H bonds, potentially at the benzylic position of the phenoxymethyl group, offering a new avenue for derivatization. nih.gov The combination of photoredox catalysis with nickel catalysis has emerged as a powerful tool for C(sp2)–C(sp3) bond formation, which could be used to couple the aryl bromide with various alkyl fragments. nih.gov

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical approach to modifying organic molecules. researchgate.netacs.org For this compound, C-H activation could be directed to the ortho-position of the methoxy group, or potentially to the phenoxymethyl side chain. Transition-metal catalysts, particularly those based on palladium or rhodium, are often employed for these transformations. acs.orgnih.gov The development of non-directed C-H activation methods could also open up new possibilities for functionalizing the aromatic core. nih.gov

Advanced Cross-Coupling Techniques: While traditional cross-coupling reactions are well-established, new developments continue to expand their scope and efficiency. acs.orgnumberanalytics.com The use of earth-abundant metal catalysts, such as iron, copper, and nickel, is a growing trend, offering more sustainable alternatives to precious metals. numberanalytics.comacs.org For the subject compound, nickel-catalyzed cross-coupling reactions could be particularly useful for activating the C-O bonds of the ether groups, in addition to the C-Br bond. acs.org Furthermore, advancements in ligand design and the use of unconventional reaction conditions like microwave irradiation or mechanochemistry could lead to improved yields and selectivities in cross-coupling reactions involving this substrate. nih.gov

Prospects for Advanced Derivatization

The structural features of this compound provide multiple handles for advanced derivatization, allowing for the systematic modification of the molecule to explore its chemical space and potential applications.

Derivatization of the Aryl Bromide: The bromine atom is the most versatile site for derivatization. Beyond the standard cross-coupling reactions, it can be converted into other functional groups. For example, it can be transformed into an amino group via Buchwald-Hartwig amination, a hydroxyl group, or a cyano group, significantly expanding the range of accessible derivatives. Copper-catalyzed methoxylation offers a direct route to replace the bromine with a methoxy group. chemistryviews.orgacs.org

Modification of the Ether Groups: The methoxy and phenoxymethyl groups can also be targeted for derivatization. The ether linkages can potentially be cleaved under harsh conditions, but more selective methods are desirable. For instance, nickel catalysts have shown promise in the cross-coupling of aryl ethers, which could allow for the replacement of the methoxy or phenoxymethyl groups. acs.org The phenoxymethyl group, in particular, offers several possibilities. The phenyl ring can be functionalized through electrophilic substitution, and the benzylic C-H bonds are potential sites for radical-mediated functionalization. nih.gov

Late-Stage Functionalization: The concept of late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, is of great importance in drug discovery and materials science. The reactivity of the aryl bromide in this compound makes it an ideal candidate for such strategies. This would allow for the rapid generation of a library of analogues with diverse functionalities at the bromo-position.

Future Theoretical and Computational Research Avenues

Theoretical and computational chemistry can provide valuable insights into the structure, reactivity, and properties of this compound, guiding future experimental work.

Electronic Structure and Reactivity Analysis: Density Functional Theory (DFT) calculations can be used to determine the electronic properties of the molecule, such as the distribution of electron density, molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). elsevier.esmdpi.com This information can help to predict the most likely sites for electrophilic and nucleophilic attack and to rationalize the observed reactivity. nih.gov Computational studies can also elucidate the influence of the methoxy and phenoxymethyl substituents on the electronic properties of the benzene ring. researchgate.netacs.org

Reaction Mechanism Elucidation: Computational modeling can be a powerful tool for investigating the mechanisms of reactions involving this compound. For example, the transition states and intermediates of cross-coupling reactions can be calculated to understand the factors that control the reaction's efficiency and selectivity. acs.orgacs.org This is particularly relevant for emerging methodologies like photoredox catalysis and C-H activation, where the mechanisms can be complex.

Prediction of Properties of Derivatives: Theoretical calculations can be used to predict the properties of virtual derivatives of this compound. This can help to prioritize synthetic targets with desired electronic, optical, or biological properties. For example, the effect of different substituents on the molecule's conformation and electronic structure can be systematically investigated.

By combining experimental and computational approaches, a deeper understanding of the chemistry of this compound can be achieved, paving the way for its use in the development of new materials and biologically active compounds.

Q & A

Q. Table 1: Bromination Agents and Yields

Brominating AgentCatalystYield (%)Selectivity
Br₂Fe70–85Moderate
NBSAIBN80–90High

How can computational tools predict feasible synthetic pathways for this compound?

Advanced
Databases like REAXYS , PISTACHIO , and BKMS_METABOLIC enable route prediction by analyzing reaction feasibility, regioselectivity, and steric/electronic effects. For instance:

  • Template-based scoring : Prioritizes routes with high plausibility (threshold >0.01) using heuristic models .
  • Retrosynthetic analysis : Identifies key disconnections, such as the phenoxymethyl group, and suggests precursor molecules (e.g., brominated benzyl alcohols) .

What spectroscopic techniques characterize this compound?

Q. Basic

  • NMR : ¹H and ¹³C NMR identify substituents (e.g., methoxy at δ 3.8 ppm, aromatic protons split by bromine’s deshielding effect) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 291.03 (C₁₄H₁₃BrO₂⁺) .
  • X-ray Crystallography : Resolves bond angles and stacking interactions (e.g., head-to-head molecular arrangement in crystal lattices) .

How to resolve contradictions in crystallographic data during refinement?

Q. Advanced

  • SHELX refinement : Use SHELXL for small-molecule refinement, adjusting parameters like R factor (target <0.07) and data-to-parameter ratio (>15:1) to resolve ambiguities .
  • Twinned data handling : For macromolecular applications, SHELXPRO interfaces with twin-law matrices to correct for overlapping reflections .

How to optimize Suzuki-Miyaura cross-coupling reactions involving this bromoarene?

Q. Advanced

  • Catalyst selection : Pd₂(dba)₃ with phosphine ligands (e.g., tri-tert-butylphosphonium tetrafluoroborate) enhances coupling efficiency .
  • Solvent/base systems : Use polar aprotic solvents (e.g., NMP) with mild bases (NaHCO₃) to minimize dehalogenation side reactions .

Q. Table 2: Catalytic Systems for Suzuki Reactions

Catalyst SystemYield (%)Turnover Frequency (h⁻¹)
Pd(OAc)₂/P(t-Bu)₃9245
Pd₂(dba)₃/XPhos8850

What are its key applications in medicinal chemistry?

Q. Basic

  • Pharmaceutical intermediate : Used in synthesizing glycosylated compounds (e.g., antidiabetic agents) via acetyl-protected glucopyranosyl couplings .
  • Bioactivity screening : Exhibits antifungal activity against Candida albicans (MIC = 32 µg/mL), validated through broth microdilution assays .

How to design enzyme interaction studies for this compound?

Q. Advanced

  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity to target enzymes (e.g., cytochrome P450 isoforms).
  • Metabolic pathway analysis : Use BKMS_METABOLIC to predict Phase I/II metabolism, identifying potential reactive metabolites .

What are common pitfalls in bromination steps, and how to mitigate them?

Q. Advanced

  • Over-bromination : Control stoichiometry (1:1 molar ratio of substrate:Br₂) and reaction time (<2 hrs) .
  • Regioselectivity issues : Use directing groups (e.g., methoxy) to favor bromination at the ortho position .

How does electronic structure influence reactivity?

Basic
The electron-withdrawing bromine and electron-donating methoxy group create a polarized aromatic ring, directing electrophilic attacks to the para position relative to bromine. Phenoxymethyl groups enhance steric hindrance, limiting accessibility at the ortho site .

How to analyze divergent reactivity in Lewis acid-catalyzed reactions?

Q. Advanced

  • Mechanistic probes : Use DFT calculations to model transition states (e.g., AlCl₃-catalyzed Friedel-Crafts alkylation) and identify steric vs. electronic control .
  • Kinetic studies : Compare rate constants under varying conditions (e.g., solvent polarity, temperature) to isolate contributing factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.